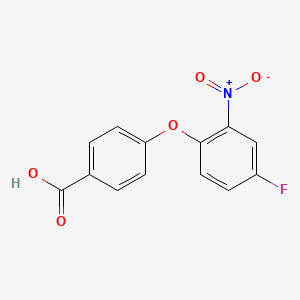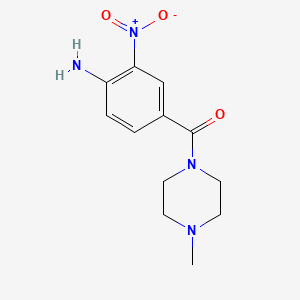
Ethyl 2-amino-3-bromo-5-fluorobenzoate
Overview
Description
This compound is likely a derivative of benzoic acid, which is a common structure in organic chemistry. The “ethyl” part refers to an ethyl group (-CH2CH3), “amino” refers to an amino group (-NH2), “bromo” refers to a bromine atom (Br), and “fluoro” refers to a fluorine atom (F). These groups are attached to a benzoate backbone .
Molecular Structure Analysis
The molecular structure of this compound would be based on the benzoic acid backbone, with the ethyl, amino, bromo, and fluoro groups attached at the 2, 3, and 5 positions of the benzene ring .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For this compound, the presence of the ethyl, amino, bromo, and fluoro groups would likely influence its properties such as solubility, melting point, boiling point, etc .Scientific Research Applications
Synthesis and Antitumor Activity
Compounds containing similar functional groups have been synthesized and evaluated for their antitumor activity. For instance, amino acid ester derivatives containing 5-fluorouracil have shown inhibitory effects against cancer cell lines, indicating the potential of fluoro-substituted compounds in cancer research (Xiong et al., 2009).
Structural Modification and Preparation Methods
Research on the structural modification of similar compounds, such as the synthesis of ofloxacin analogs, highlights the versatility of bromo- and fluoro-substituted compounds in creating new molecules with potentially enhanced biological activities (Rádl et al., 1991).
Pharmacologically Active Derivatives
The synthesis and evaluation of pharmacologically active derivatives, such as those based on benzothiophen, demonstrate the importance of halogenated compounds in developing new therapeutic agents (Chapman et al., 1971).
Use of Protective Groups in Synthesis
The use of fluorobenzoyl protective groups in the synthesis of glycopeptides shows the significance of fluorine in modifying the reactivity and stability of intermediates, which could be relevant for the manipulation of Ethyl 2-amino-3-bromo-5-fluorobenzoate in synthetic pathways (Sjölin & Kihlberg, 2001).
DNA Damage and Cell Cycle Arrest
The study of fluorinated benzothiazole analogs in inducing DNA damage and cell cycle arrest in cancer cells highlights the potential of fluorine-containing compounds in cancer therapy and could guide research on this compound's applications in oncology (Trapani et al., 2003).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
ethyl 2-amino-3-bromo-5-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFNO2/c1-2-14-9(13)6-3-5(11)4-7(10)8(6)12/h3-4H,2,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARKHVMSWNIVFLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC(=C1)F)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl}(methyl)amine](/img/structure/B1530155.png)
![5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one](/img/structure/B1530156.png)
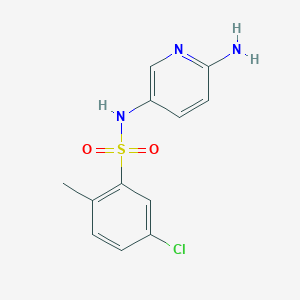
![Tert-butyl 2-[ethyl(piperidin-4-yl)amino]acetate](/img/structure/B1530159.png)
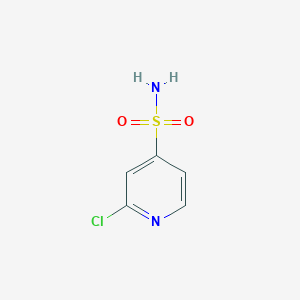
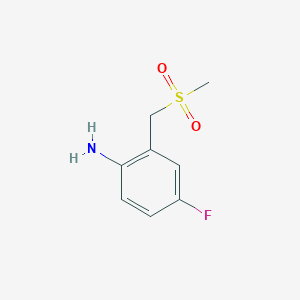
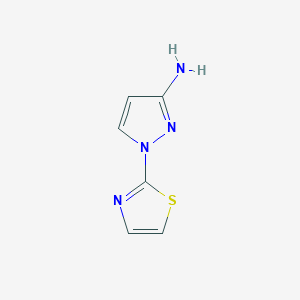
![2-Methyl-1-[3-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B1530168.png)

